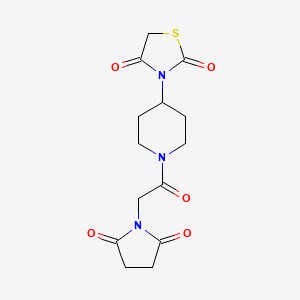

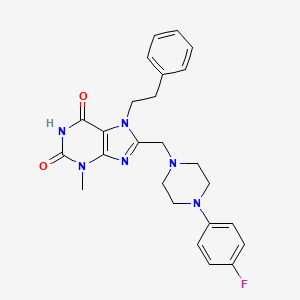

![molecular formula C7H3BrF3N3 B2842387 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine CAS No. 2151834-34-1](/img/structure/B2842387.png)

8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine is a chemical compound . It belongs to the class of organic compounds known as imidazopyrimidines . These are polycyclic aromatic compounds containing an imidazo ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials . This includes cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF3N3 . It is a heterocyclic compound with nitrogen at 1 and 3 positions . The structure of this compound is similar to the nucleotide base pair of DNA and RNA .Chemical Reactions Analysis

The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Arylation

Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine demonstrates an efficient one-step synthesis method for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This method is significant for constructing complex molecules due to its high efficiency and selectivity (Li et al., 2003).

Tyrosyl-tRNA Synthetase Inhibitors

Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and shown potential as tyrosyl-tRNA synthetase inhibitors. These compounds were developed through a systematic approach involving condensation and alkylation reactions, indicating their relevance in developing antimicrobial agents (Jabri et al., 2023).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives showcases an advanced method for creating diverse chemical libraries. The use of solid support simplifies the purification process, highlighting its utility in high-throughput synthesis (Kazzouli et al., 2003).

Synthesis from 2-Aminopyrimidines

A method for synthesizing imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidines, methyl aryl ketones, and halogens has been developed. This reaction pathway is particularly notable for the formation of bromo-substituted derivatives, underscoring the versatility of halogen incorporation in heterocyclic chemistry (Kochergin et al., 2013).

Catalyst-Free Annulation under Microwave Irradiation

An efficient, catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines has been developed using green solvent under microwave irradiation. This method emphasizes the importance of environmentally benign processes in expanding molecular diversity with high yields and purity (Rao et al., 2018).

Overview of Synthetic Approaches

The review on synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines over the past decade highlights the compound's significance in drug development and medicinal chemistry. Various chemosynthetic methodologies, including multicomponent reactions and cyclizations, demonstrate the compound's versatility as a scaffold for therapeutic agents (Goel et al., 2015).

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for treatment of rheumatoid arthritis, and antibacterial agents .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The compound can undergo a conversion into 3h-imidazo[4,5-b]pyridine under acidic conditions, a process considered as a new version of dimroth rearrangement involving cleavage of c–n bond and formation of c–c bond .

Result of Action

The compound’s conversion into 3h-imidazo[4,5-b]pyridine under acidic conditions suggests potential changes in molecular structure that could influence its biological activity .

Action Environment

It’s known that the compound should be stored sealed in dry conditions at 2-8°c , suggesting that temperature and moisture could affect its stability.

Zukünftige Richtungen

Imidazopyrimidines, including 8-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine, have attracted significant interest due to their promising and diverse bioactivity . Future research may focus on the development of more potent and efficacious drugs with imidazo[1,5-a]pyrimidine scaffold . Additionally, new synthetic methodologies for imidazo[1,5-a]pyrimidines and related heterocycles are being explored .

Biochemische Analyse

Biochemical Properties

It is known that imidazo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazo[1,5-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

8-bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-5-12-2-1-3-14(5)6(13-4)7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJWBOVFKXDBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(N=C2C(F)(F)F)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

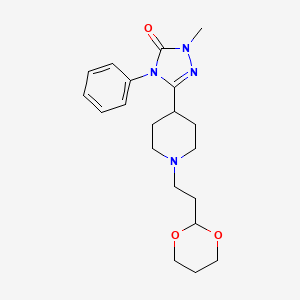

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

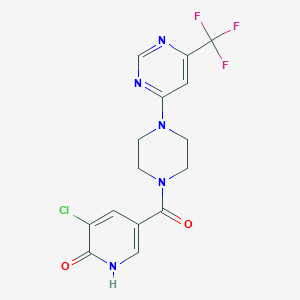

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)

![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)

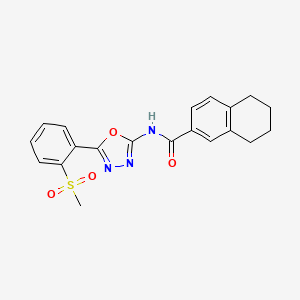

![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)